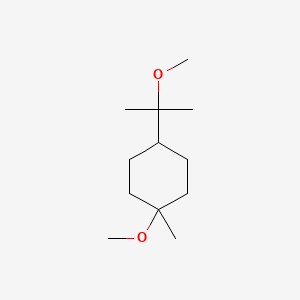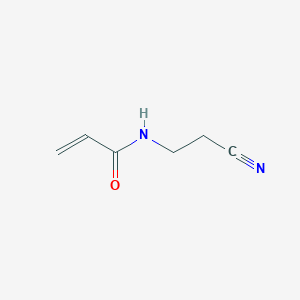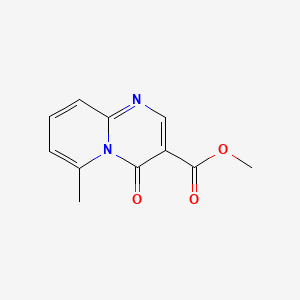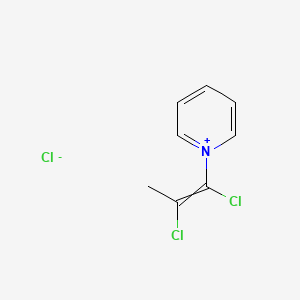
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, which includes a pyridinium ion and a dichloropropenyl group, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1,2-dichloropropene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the dichloropropenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
2-Chloro-1-methylpyridinium iodide: Known for its use as a reagent in organic synthesis.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Used in the derivatization of carbonyl compounds.
The uniqueness of this compound lies in its specific structure and the presence of the dichloropropenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
35850-95-4 |
|---|---|
Formule moléculaire |
C8H8Cl3N |
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
1-(1,2-dichloroprop-1-enyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H8Cl2N.ClH/c1-7(9)8(10)11-5-3-2-4-6-11;/h2-6H,1H3;1H/q+1;/p-1 |
Clé InChI |
JIRWUMDGRLCQIT-UHFFFAOYSA-M |
SMILES canonique |
CC(=C([N+]1=CC=CC=C1)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)


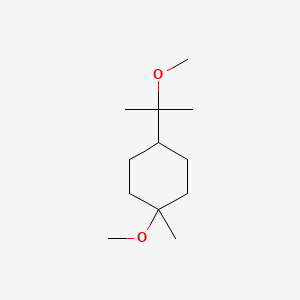

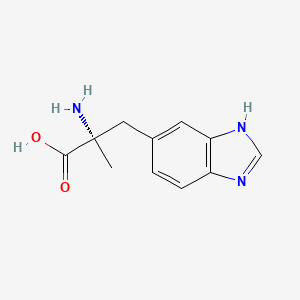
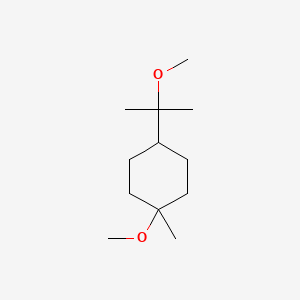
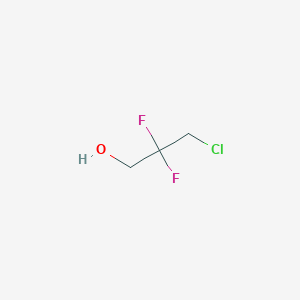
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
